molecular formula C13H12O8 B1295088 3,4,5-Triacetoxybenzoic acid CAS No. 6635-24-1

3,4,5-Triacetoxybenzoic acid

Cat. No. B1295088
CAS RN: 6635-24-1
M. Wt: 296.23 g/mol
InChI Key: BJCGLAAQSUGMKB-UHFFFAOYSA-N
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Description

3,4,5-Triacetoxybenzoic acid (TTAB) is a widely used organic compound found in a variety of applications, including as a reagent in laboratory experiments, as a component of pharmaceuticals, and as a precursor to other compounds. TTAB is an ester of benzoic acid, which is a widely used aromatic carboxylic acid found in nature and used in a variety of applications. TTAB is a white crystalline solid with a melting point of 128°C and a boiling point of 212°C. It is soluble in water, ethanol, and other organic solvents, and is stable under normal laboratory conditions.

Scientific Research Applications

Structural and Theoretical Properties

Structural and Theoretical Investigation of Anhydrous 3,4,5-Triacetoxybenzoic Acid this compound (TABA) has been structurally characterized using various techniques including single crystal X-ray diffraction, thermal analysis, and Fourier Transform Infrared spectroscopy. This comprehensive study not only sheds light on the physical and chemical properties of TABA but also explores its phase stability and reactivity using molecular orbital theory. The research highlights the significant role of supramolecular architecture in determining the phase stability and thermal behavior of TABA (Carvalho et al., 2016).

Molecular Interactions

This compound hemihydrate The molecular structure of this compound hemihydrate is characterized by two molecules of the acid and one water molecule in its asymmetric unit. The interaction between these molecules is primarily through intermolecular hydrogen bonds, forming larger units comprising four molecules of the acid and two molecules of water, showcasing the compound's potential in forming specific and structured molecular assemblies (Li & Guo, 2007).

Biological Applications

Antifungal Activity and Toxicity of 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids this compound and its derivatives have been studied for their antifungal properties. The study reveals that this compound demonstrates significant antifungal activity against dermatophyte-causing fungi, indicating its potential as a therapeutic agent in treating fungal infections. The toxicity assessment provides insights into its safety profile, crucial for its application in medical and biological fields (Pinto et al., 2015).

Safety and Hazards

3,4,5-Triacetoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

3,4,5-Triacetoxybenzoic acid plays a crucial role in biochemical reactions, particularly in the preparation of gallic acid. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is involved in the inhibition of calf pulmonary arterial endothelial cell growth, indicating its potential role in regulating cellular processes . The compound’s interactions with enzymes such as acetyltransferases and deacetylases are essential for its biochemical activity, as these enzymes facilitate the addition and removal of acetyl groups, respectively.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects the growth and proliferation of endothelial cells, which are critical for maintaining vascular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain deacetylases, resulting in changes in gene expression and cellular function . These interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell growth. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through pathways involving acetylation and deacetylation, which are critical for its biochemical activity . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of this compound within cells, influencing its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical activity.

properties

IUPAC Name

3,4,5-triacetyloxybenzoic acid
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InChI

InChI=1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCGLAAQSUGMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216562
Record name Benzoic acid, 3,4,5-tris(acetyloxy)-
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Molecular Weight

296.23 g/mol
Source PubChem
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CAS RN

6635-24-1
Record name Benzoic acid, 3,4,5-tris(acetyloxy)-
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Record name 3,4,5-tris(acetyloxy)benzoic acid
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Record name 3,4,5-Triacetoxybenzoic acid
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Synthesis routes and methods I

Procedure details

In a one liter round bottom flask, with a magnetic stirrer, were combined gallic acid (170.1 g, 1.0 mole) and acetic anhydride (566 ml, 6 moles). The slurry was stirred as sulfuric acid (1.06 ml) was added. The temperature rose rapidly from 21° C. to 75° C. over about 1 minute and the slurry became a clear yellow solution. The mixture was stirred and allowed to cool to ambient temperature over 20 minutes. The solution was then poured into a stirred, four liter Erlenmeyer flask containing three liters of water. After 2.5 hours, white crystalline product was isolated by filtration and washed 3 times with 500 milliliters of water. The product was dried in a stream of air for 3 hours and then vacuum dried overnight. Yield was 262 grams, which was 88% of theoretical yield. Melting point was 166°-168° C. NMR conducted as in the preceeding preparation, but using (CDCl3) gave as peaks, in ppm: 2.30 (s, 9H), 7.86 (s, 2H), 11.95 (broad, 1H).
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Synthesis routes and methods II

Procedure details

Gallic acid is reacted with acetic anhydride or acetic chloride in the presence of bases, such as NaOH (J. Chem. Soc., 2495 (1931)), Na2CO3, or pyridine, to form 3,4,5-triacetoxybenzoic acid, which is then treated with thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This 3,4,5-triacetoxybenzoic acid chloride is reacted with a suitable amine compound in the presence of bases, such as pyridine and triethylamine, and thereafter, treated with sodium acetate, sodium hydroxide, hydrochloric acid or the like in methanol or ethanol to form the desired gallic acid amide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3,4,5-Triacetoxybenzoic acid?

A1: this compound, also known as triacetylgallic acid, is a derivative of gallic acid where the three hydroxyl groups are replaced with acetoxy groups.

    Q2: How stable is this compound and what are its material properties?

    A2: this compound exists in both anhydrous and hemihydrate forms. [1,3] The anhydrous form crystallizes in the triclinic P1¯ space group and exhibits a supramolecular motif characterized by a classical R22(4) ring formed through acid-acid group association. [1] This supramolecular architecture contributes to the phase stability of the molecule. Thermal analysis techniques can further elucidate the thermal behavior and stability of the compound.

    Q3: What are the typical synthetic routes for this compound?

    A3: A common method for synthesizing this compound involves the acetylation of gallic acid. [2] This reaction typically involves reacting gallic acid with acetic anhydride in the presence of a catalyst. The resulting this compound can then be further derivatized to produce a range of compounds, such as terpenyl gallates, which are synthesized by esterifying this compound with various terpenyl alcohols. [2]

    Q4: Are there computational chemistry studies on this compound?

    A4: Yes, computational studies using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,p) level of theory have been performed on this compound. [1] These calculations identified three stable conformers and revealed that the most stable conformer was also the one observed experimentally. Additionally, molecular orbital theory and molecular electrostatic potential calculations provided insights into the reactivity of this compound. [1]

    Q5: What is the significance of this compound in the context of gallic acid and its derivatives?

    A5: this compound serves as a crucial intermediate in the synthesis of various gallic acid derivatives, including terpenyl gallates and other substituted gallic acid compounds. [2, 4] These derivatives often exhibit diverse biological activities, making them valuable targets for pharmaceutical and agricultural applications. For example, some gallic acid peptide derivatives have shown promising antimicrobial and plant growth-promoting properties. [5]

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